

Mesityl Oxide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mesityl oxide

Cat. No.: B046562

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CAS Number: 141-79-7 Molecular Formula: C_6H_6O

This technical guide provides an in-depth overview of **mesityl oxide**, an α,β -unsaturated ketone of significant interest in organic synthesis and as a subject of study in toxicology and drug development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and explores its biological activities and toxicological profile.

Chemical and Physical Properties

Mesityl oxide is a colorless to light-yellow oily liquid with a characteristic honey-like or peppermint-like odor.^{[1][2]} Key quantitative data are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	98.14 g/mol	[3][4][5][6]
Boiling Point	129-130 °C	[1][2][3]
Melting Point	-59 °C	[7]
Density	0.858 g/mL at 25 °C	[3]
Flash Point	28-31 °C (closed cup)	[7]
Solubility in Water	Approx. 3 g/100 mL at 20 °C	[2]
Refractive Index	1.442 at 20 °C	[5]

Experimental Protocols

Synthesis of Mesityl Oxide from Acetone

Mesityl oxide is commonly synthesized from acetone via an aldol condensation to form diacetone alcohol, followed by dehydration.[5]

Method 1: Acid-Catalyzed Condensation and Dehydration

This protocol describes a one-pot synthesis where acetone is saturated with hydrogen chloride, which acts as both a condensing agent and a dehydrating agent.

- Materials:
 - Acetone (dried over calcium chloride)
 - Hydrogen chloride gas
 - Crushed ice
 - Concentrated sodium hydroxide solution
 - Anhydrous calcium chloride
- Procedure:

- Dry 250 mL of acetone by letting it stand overnight with anhydrous calcium chloride, followed by distillation.
- Place the dried acetone in a 1-liter flask equipped with a gas delivery tube and a calcium chloride drying tube, and cool it in a freezing mixture.
- Saturate the cooled acetone with a rapid stream of dry hydrogen chloride gas. This process may take 2-3 hours.
- Allow the reaction mixture to stand in an ice bath for 24 hours, and then at room temperature for an additional 48 hours.
- Pour the dark-colored liquid onto approximately 300 g of crushed ice and stir well.
- Separate the upper organic layer and wash it with a concentrated sodium hydroxide solution until it becomes faintly yellow.
- Purify the crude **mesityl oxide** by steam distillation, adding a small amount of strong sodium hydroxide solution to neutralize any residual acid.
- Separate the organic layer of the distillate, dry it over anhydrous calcium chloride, and fractionally distill it. Collect the fraction boiling between 129-131 °C.

Purification of Mesityl Oxide

For applications requiring high purity, **mesityl oxide** can be purified by fractional distillation.

- Procedure:
 - The crude **mesityl oxide** is subjected to fractional distillation using a well-insulated column.
 - Collect the fraction that distills at a constant temperature of 129-130 °C at atmospheric pressure.
 - For very high purity, a second fractional distillation under reduced pressure can be performed.

Chemical Reactions and Biological Activity

Mesityl oxide's reactivity is dominated by its α,β -unsaturated ketone functional group, making it susceptible to nucleophilic attack at the β -carbon (Michael addition) and at the carbonyl carbon.

Key Chemical Reactions

- **Hydrogenation:** **Mesityl oxide** can be selectively hydrogenated to produce methyl isobutyl ketone (MIBK), a widely used industrial solvent.[\[6\]](#) Further hydrogenation yields 4-methyl-2-pentanol.
- **Epoxidation:** The double bond of **mesityl oxide** can be epoxidized using reagents like peroxyacetic acid.
- **Condensation Reactions:** It serves as a key intermediate in the synthesis of various compounds, including isophorone and phorone, through further condensation reactions with acetone.[\[5\]](#)

Biological Activity and Toxicological Profile

The biological activity and toxicity of **mesityl oxide** are primarily attributed to its electrophilic nature, which allows it to react with biological nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins and in the antioxidant tripeptide, glutathione (GSH).[\[3\]](#)

This reaction, a Michael addition, leads to the formation of covalent adducts. The depletion of cellular glutathione can disrupt the redox balance of the cell, leading to oxidative stress and cellular damage. This mechanism is a key consideration in its toxicology and for any potential therapeutic application.

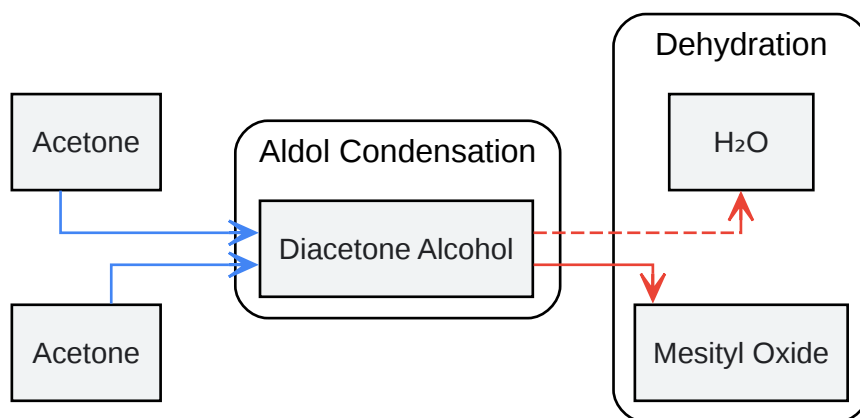
Toxicological Summary:

Endpoint	Value	Species	Reference
LD ₅₀ (oral)	1120 mg/kg	Rat	[8]
LC ₅₀ (inhalation)	2500 ppm	Rat	[3]

Visualizations

Synthesis Pathway of Mesityl Oxide from Acetone

The following diagram illustrates the two-step synthesis of **mesityl oxide** from acetone, proceeding through the intermediate diacetone alcohol.

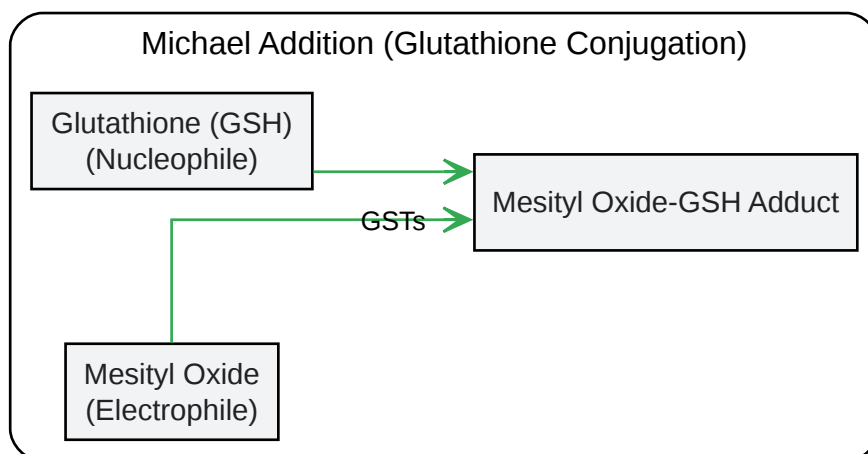


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Synthesis of **Mesityl Oxide** from Acetone

Detoxification of Mesityl Oxide via Glutathione Conjugation

This diagram illustrates the Michael addition of glutathione (GSH) to **mesityl oxide**, a key pathway in its detoxification. The electrophilic β -carbon of **mesityl oxide** is attacked by the nucleophilic thiol group of GSH.



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Detoxification of **Mesityl Oxide**

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- To cite this document: BenchChem. [Mesityl Oxide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

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